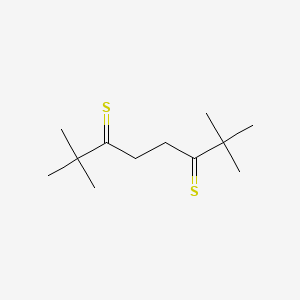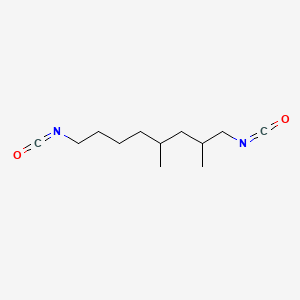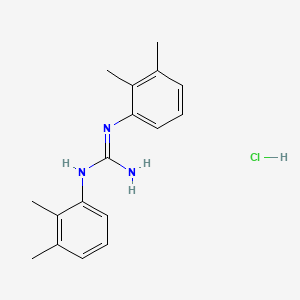
N,N'-Bis(dimethylphenyl)guanidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride is a chemical compound with the molecular formula C17H22ClN3 and a molecular weight of 303.82968 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride typically involves the reaction of dimethylphenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidine structure .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives .
Applications De Recherche Scientifique
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(phenyl)guanidine
- N,N’-Bis(dimethylphenyl)urea
- N,N’-Bis(dimethylphenyl)thiourea
Uniqueness
N,N’-Bis(dimethylphenyl)guanidine monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
97465-55-9 |
|---|---|
Formule moléculaire |
C17H22ClN3 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1,2-bis(2,3-dimethylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C17H21N3.ClH/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H3,18,19,20);1H |
Clé InChI |
RYQYLNYFIABLGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


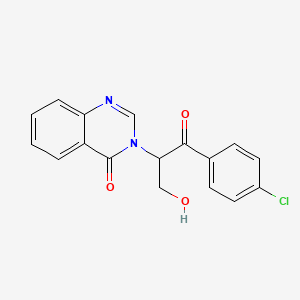
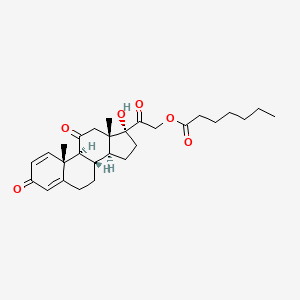
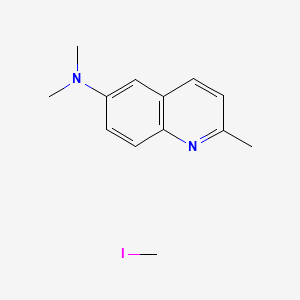
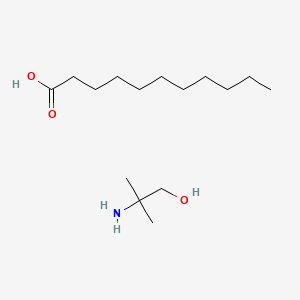
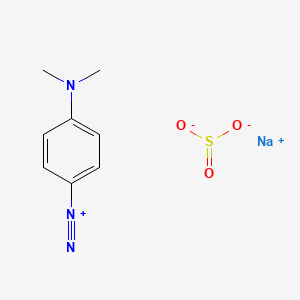
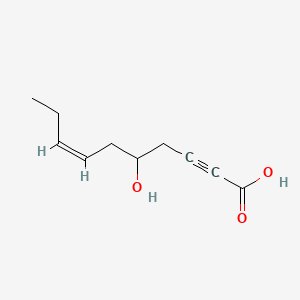


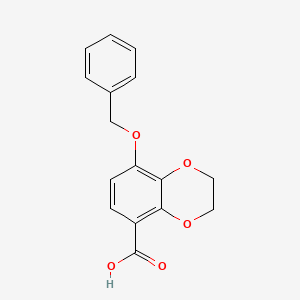
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)


